1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes a methoxypropyl group and three methyl groups attached to the pyrrole ring, along with a carbaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,4,5-trimethylpyrrole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to introduce the carbaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid
Reduction: 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde largely depends on its functional groups and their interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
1-(3-methoxypropyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxypropyl group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(3-methoxypropyl)-2,4,5-trimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-10(2)13(6-5-7-15-4)11(3)12(9)8-14/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOCPBRXSIZUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)CCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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